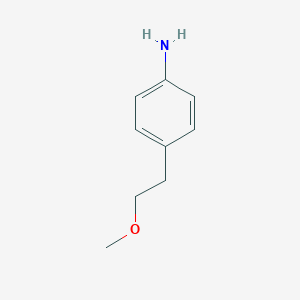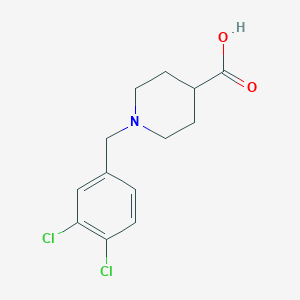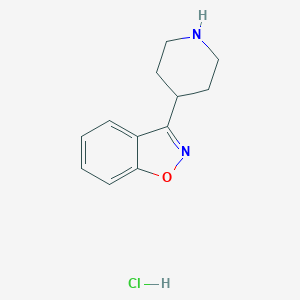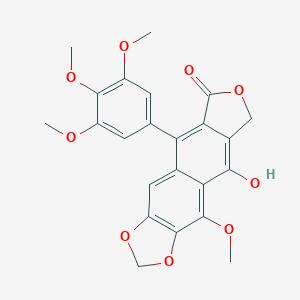![molecular formula C8H10OS B118709 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 150171-74-7](/img/structure/B118709.png)
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, also known as 3-AT, is a heterocyclic compound that has been widely used in scientific research. It is a bicyclic sulfur-containing compound that is structurally similar to the amino acid cysteine. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool in several fields of research.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (HisB), which is involved in the biosynthesis of histidine. By inhibiting this enzyme, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene disrupts the histidine biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately inhibiting cell growth.
Biochemische Und Physiologische Effekte
In addition to its role as a selective agent and inhibitor of HisB, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to have several other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments is its selectivity. It is highly effective at inhibiting the growth of bacteria and yeast, making it a valuable tool in genetic screening assays. Additionally, the synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is relatively simple, making it easily accessible to researchers.
However, there are also some limitations to using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments. One limitation is its potential toxicity. While 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is generally considered safe to handle, it can be toxic if ingested or inhaled. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene can be expensive to purchase, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene. One potential direction is the development of new screening assays that use 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a selective agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, which could have therapeutic applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene involves the reaction of 2-cyclopentenone with Lawesson's reagent, a phosphorus-sulfur compound. The reaction yields 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a yellow crystalline solid. The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is a relatively simple process, making it easily accessible to researchers.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been widely used in scientific research due to its ability to inhibit the growth of bacteria and yeast. It has been used as a selective agent in genetic screening assays, where it is used to select for cells that express a particular gene of interest. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been used in studies investigating the regulation of gene expression and protein-protein interactions.
Eigenschaften
CAS-Nummer |
150171-74-7 |
|---|---|
Produktname |
3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene |
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3 |
InChI-Schlüssel |
JDJBGHIPMQRHMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Kanonische SMILES |
CC(=O)C1C2CC(S1)C=C2 |
Synonyme |
Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



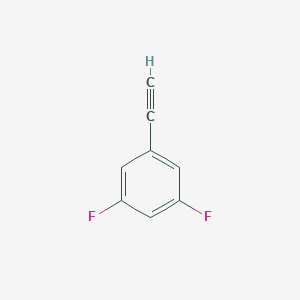
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
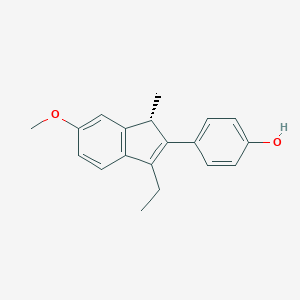
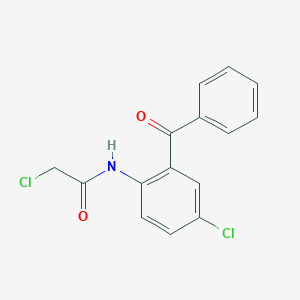
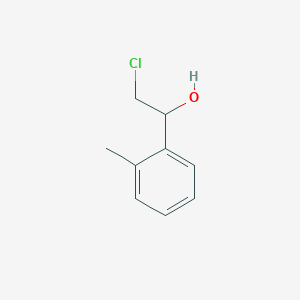
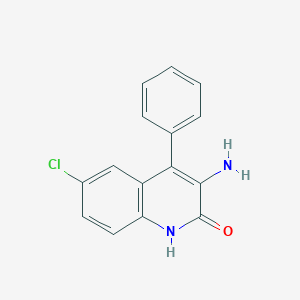
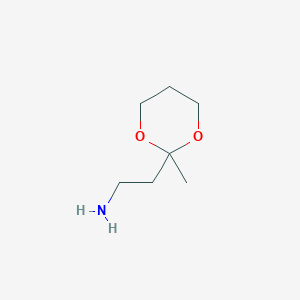
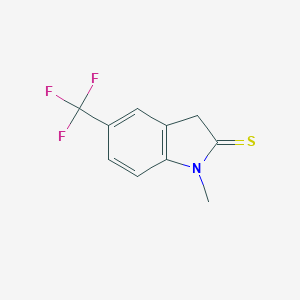
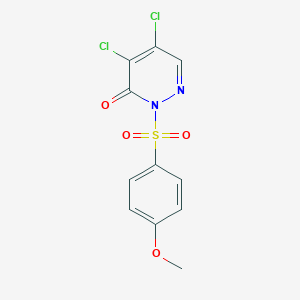
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
